molecular formula C16H14N2O3 B14348076 N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine CAS No. 96323-59-0

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine

Cat. No.: B14348076
CAS No.: 96323-59-0
M. Wt: 282.29 g/mol
InChI Key: AJMJATNJTBLCIX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a nitrophenyl group and a dimethylamine group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzofuran ring.

Scientific Research Applications

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamine group can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-5-amine
  • N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-7-amine

Uniqueness

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine is unique due to the specific positioning of the nitrophenyl and dimethylamine groups on the benzofuran ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

96323-59-0

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine

InChI

InChI=1S/C16H14N2O3/c1-17(2)14-8-5-12-9-15(21-16(12)10-14)11-3-6-13(7-4-11)18(19)20/h3-10H,1-2H3

InChI Key

AJMJATNJTBLCIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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